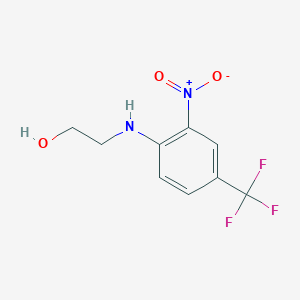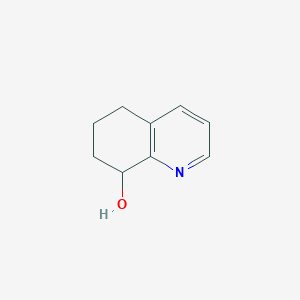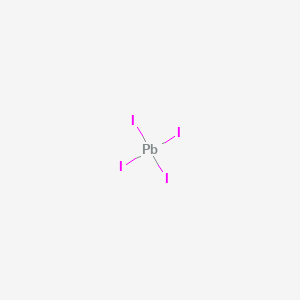
Tetraiodoplumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraiodoplumbane (TIPb) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a highly reactive and unstable compound, which makes it challenging to handle and study. However, recent advancements in synthesis methods and research techniques have led to significant progress in understanding its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of Tetraiodoplumbane is still not fully understood, but it is believed to involve the transfer of iodine atoms to organic substrates. This transfer can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex organic molecules. Tetraiodoplumbane has also been shown to act as a radical initiator, which can initiate chain reactions in certain chemical transformations.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Tetraiodoplumbane have not been extensively studied, but it is known to be highly toxic and reactive. It can cause severe damage to the skin, eyes, and respiratory system upon exposure. Therefore, it is essential to handle Tetraiodoplumbane with caution and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetraiodoplumbane is its high reactivity, which makes it a useful reagent for various chemical transformations. However, its instability and toxicity can also pose significant challenges for handling and storing. Therefore, it is essential to use proper safety measures and dispose of Tetraiodoplumbane waste properly.
Orientations Futures
There are several future directions for Tetraiodoplumbane research, including exploring its potential applications in medicinal chemistry and materials science. Tetraiodoplumbane has been shown to have potential as a catalyst for various reactions, including the synthesis of pharmaceuticals and natural products. Additionally, Tetraiodoplumbane could be used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and thermal stability. Further research is needed to fully understand the potential applications of Tetraiodoplumbane in these areas.
In conclusion, Tetraiodoplumbane is a highly reactive and unstable compound that has gained attention in the scientific community for its potential applications in organic synthesis and catalysis. Although its mechanism of action is still not fully understood, recent advancements in synthesis methods and research techniques have led to significant progress in understanding its properties and potential applications. Further research is needed to fully explore the potential applications of Tetraiodoplumbane in medicinal chemistry and materials science.
Méthodes De Synthèse
Tetraiodoplumbane can be synthesized through several methods, including the reaction of lead with iodine in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of lead iodide with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride. These methods have been refined over time to produce high yields of Tetraiodoplumbane, making it more accessible for research purposes.
Applications De Recherche Scientifique
Tetraiodoplumbane has been studied extensively for its potential applications in organic synthesis and catalysis. It has been used as a reagent in various chemical transformations, including the synthesis of complex organic molecules and natural products. Tetraiodoplumbane has also been explored as a catalyst for various reactions, such as the dehydrogenation of alkanes and the oxidation of alcohols.
Propriétés
Numéro CAS |
13779-98-1 |
|---|---|
Nom du produit |
Tetraiodoplumbane |
Formule moléculaire |
I4Pb |
Poids moléculaire |
715 g/mol |
Nom IUPAC |
tetraiodoplumbane |
InChI |
InChI=1S/4HI.Pb/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
CDTCEQPLAWQMLB-UHFFFAOYSA-J |
SMILES |
I[Pb](I)(I)I |
SMILES canonique |
I[Pb](I)(I)I |
Autres numéros CAS |
13779-98-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



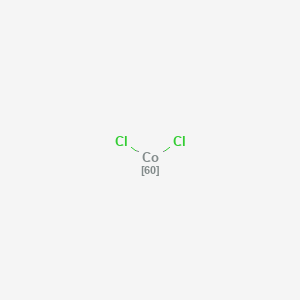
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
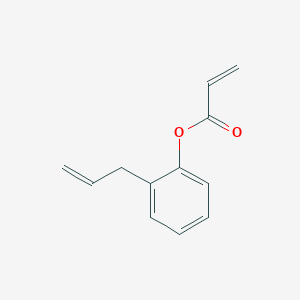
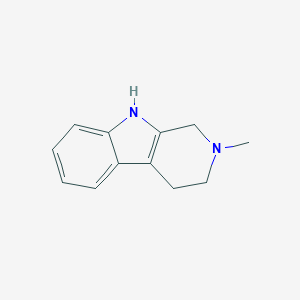
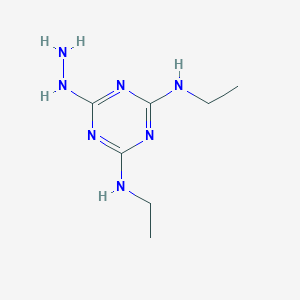
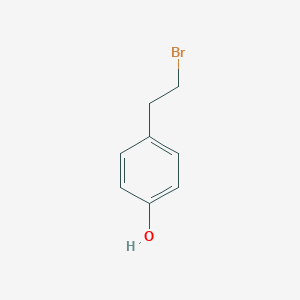
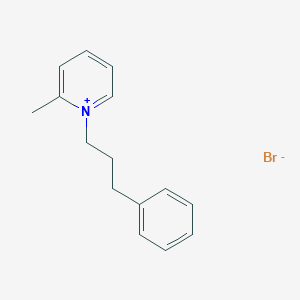

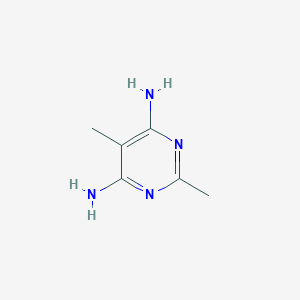
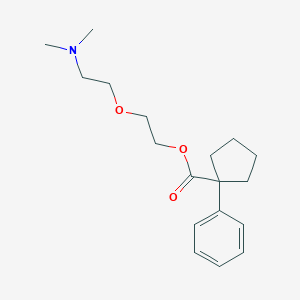
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
